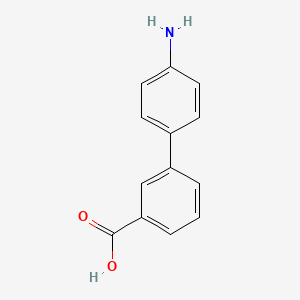

4'-Aminobiphenyl-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-aminophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-12-6-4-9(5-7-12)10-2-1-3-11(8-10)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMVFOPKHNNXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378216 | |

| Record name | 4'-aminobiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85096-04-4 | |

| Record name | 4'-aminobiphenyl-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85096-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Aminobiphenyl-3-carboxylic acid: A Technical Guide for Drug Development Professionals

Introduction

Biphenyl derivatives are a cornerstone in modern medicinal chemistry, serving as foundational scaffolds for a wide array of therapeutic agents.[1] Their structural rigidity and synthetic versatility allow for precise modulation of pharmacological activity. Among these, 4'-Aminobiphenyl-3-carboxylic acid represents a particularly valuable building block. This bifunctional molecule, featuring a nucleophilic aromatic amine and a versatile carboxylic acid group, offers multiple avenues for chemical elaboration.

This guide provides an in-depth analysis of the core chemical properties of this compound, offering field-proven insights into its synthesis, reactivity, and application for researchers, scientists, and drug development professionals.

Core Chemical Identity

Nomenclature and Identifiers

A clear and unambiguous identification of a chemical entity is paramount for regulatory compliance and scientific communication.

| Identifier | Value |

| IUPAC Name | 3-(4-aminophenyl)benzoic acid |

| Common Name | This compound |

| CAS Number | 85096-04-4 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| InChIKey | AZMVFOPKHNNXDO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)N |

Chemical Structure

The structure of this compound consists of two phenyl rings linked by a single bond. One ring is substituted with a carboxylic acid group at the meta-position (position 3), while the other ring bears an amino group at the para-position (position 4'). This arrangement provides distinct reactive sites on each ring.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties is critical for designing purification strategies, ensuring material quality, and confirming structural integrity.

Quantitative Physicochemical Data

The following table summarizes key computed and experimental properties. These values are essential for predicting the compound's behavior in various solvent systems and its potential for oral bioavailability, as estimated by Lipinski's Rule of Five criteria (Molecular Weight < 500, LogP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).

| Property | Value | Source |

| XLogP3 | 3 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 63.3 Ų | PubChem[2] |

Spectroscopic Analysis

Spectroscopic data provides a fingerprint for the molecule, allowing for unambiguous identification and characterization.

2.2.1 Infrared (IR) Spectroscopy

The IR spectrum of this molecule is characterized by several key absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the 3300-2500 cm⁻¹ region, often centered around 3000 cm⁻¹. This significant broadening is a hallmark of the hydrogen-bonded dimers formed between carboxylic acid molecules.

-

N-H Stretch (Amine): Two sharp to medium peaks are anticipated in the 3500-3300 cm⁻¹ region, characteristic of a primary aromatic amine.

-

C-H Stretch (Aromatic): Sharp peaks will appear just above 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1760-1690 cm⁻¹. Conjugation with the aromatic ring typically shifts this peak to the lower end of the range.

2.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton.

-

Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of 6.5-8.5 ppm. Protons on the aniline ring (ortho to the -NH₂) will be the most upfield (shielded), while the proton ortho to the carboxylic acid group will be the most downfield (deshielded).[3]

-

Amine Protons (-NH₂): A broad singlet is typically observed, the chemical shift of which can vary depending on the solvent and concentration.

-

Carboxylic Acid Proton (-COOH): A very broad singlet will appear far downfield, typically above 10 ppm.[4]

-

-

¹³C NMR: The carbon spectrum provides information on the carbon framework.

-

Carbonyl Carbon (C=O): The signal for the carboxylic acid carbonyl is expected in the 160-180 ppm range.[5]

-

Aromatic Carbons (Ar-C): A series of signals between 115-150 ppm is anticipated. The carbon attached to the amine group will be shifted upfield, while the carbon attached to the carboxylic acid will be shifted downfield.[5]

-

2.2.3 Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (213.23). A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (•COOH, 45 Da), which would result in a significant peak at m/z 168.

Synthesis and Reactivity

Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most robust and widely adopted method for constructing the biphenyl scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This approach offers high yields, excellent functional group tolerance, and readily available starting materials. A logical and field-proven synthetic route involves coupling a protected aminophenylboronic acid with a halobenzoic acid ester, followed by deprotection and hydrolysis.

The choice of a boronic acid ester for the amine-containing ring and a methyl or ethyl ester for the carboxylic acid-containing ring is a strategic decision. This protects both reactive functional groups from participating in side reactions during the palladium-catalyzed coupling step, ensuring a clean and efficient transformation.

Chemical Reactivity

The bifunctional nature of this compound provides two distinct handles for chemical modification, making it a highly versatile intermediate.

-

Reactions of the Amino Group: The primary aromatic amine is a potent nucleophile and can undergo a variety of transformations.

-

Amide Formation: Acylation with acid chlorides or anhydrides readily forms amides, a common linkage in pharmaceuticals.[8]

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures (0-5 °C) forms a stable diazonium salt.[8] This intermediate is a gateway to a vast array of functionalities via Sandmeyer-type reactions (e.g., installation of halogens, cyano, or hydroxyl groups).

-

-

Reactions of the Carboxylic Acid Group: The carboxylic acid can be activated or transformed into other functional groups.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or using coupling agents yields the corresponding ester.

-

Amide Formation: Direct reaction with an amine is generally difficult due to acid-base neutralization.[2][9] However, using peptide coupling reagents (e.g., DCC, EDC) facilitates the formation of an amide bond, a cornerstone of peptide and peptidomimetic synthesis.[2]

-

Reduction: Strong reducing agents like LiAlH₄ will reduce the carboxylic acid to a primary alcohol.

-

Application in Drug Discovery and Development

The biphenyl carboxylic acid motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][6] This structural class is known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[10]

-

Scaffold for Bioactive Molecules: this compound serves as an ideal starting point for library synthesis. The two functional groups can be independently modified to explore structure-activity relationships (SAR). For instance, the carboxylic acid can interact with basic residues in a target protein's active site, while the amine can be functionalized to extend into other pockets or to modulate physicochemical properties.

-

Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the biphenyl carboxylic acid framework, such as Flurbiprofen and Diflunisal.[6] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes.

-

Anticancer Research: The rigid biphenyl core can be used to design inhibitors of protein-protein interactions or enzyme inhibitors. For example, derivatives of biphenyl carboxylic acid have been investigated as Cdk4 inhibitors and tubulin polymerization inhibitors.[11]

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure personnel safety.

-

Hazard Identification: Based on data for analogous compounds, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4). It may also cause skin and serious eye irritation.[12] Some aminobiphenyl compounds are known or suspected carcinogens.[13]

-

Precautionary Measures:

-

P264: Wash hands and any exposed skin thoroughly after handling.[12]

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P405: Store locked up.[14]

-

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents.[14]

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and analysis of this compound. These should be adapted and optimized based on available laboratory equipment and specific research goals.

Protocol: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize 4'-Amino-[1,1'-biphenyl]-3-carboxylic acid from 3-bromobenzoic acid and 4-aminophenylboronic acid pinacol ester.

Materials:

-

3-Bromobenzoic acid (1.0 eq)

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromobenzoic acid, 4-aminophenylboronic acid pinacol ester, and potassium carbonate.

-

Catalyst Addition: Add the palladium catalyst to the flask. The use of a pre-weighed catalyst in a glovebox is recommended to minimize exposure to air.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The degassing step is crucial as oxygen can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Dilute with water and ethyl acetate.

-

Workup - Acidification: Carefully acidify the aqueous layer with 1 M HCl to a pH of ~3-4. This protonates the carboxylate salt, causing the product to precipitate or move into the organic layer.

-

Workup - Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with water and then with brine to remove inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Protocol: Purity Analysis by HPLC

Objective: To determine the purity of the synthesized this compound.

Instrumentation & Conditions:

-

HPLC System: Standard analytical HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile/water).

-

Injection: Inject the sample onto the equilibrated HPLC system.

-

Analysis: Record the chromatogram. The purity is calculated based on the area percentage of the main product peak relative to the total area of all observed peaks.

References

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. nextsds.com [nextsds.com]

- 14. fishersci.com [fishersci.com]

The Biological Activity of 4'-Aminobiphenyl-3-carboxylic Acid: A Technical Guide for Researchers

An In-Depth Exploration of a Potent and Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitor

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the biological activity of 4'-aminobiphenyl-3-carboxylic acid, a molecule of significant interest in the field of drug discovery and development. With a primary focus on its potent and selective inhibition of Aldo-Keto Reductase 1C3 (AKR1C3), this document serves as a vital resource for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of its activity, provide detailed experimental protocols, and offer insights into its potential therapeutic applications, particularly in oncology.

Introduction: The Emergence of a Targeted Therapeutic Agent

While the parent compound, 4-aminobiphenyl, is a well-documented procarcinogen, the addition of a carboxylic acid group at the 3-position of one of the phenyl rings dramatically alters its biological profile. This compound has emerged as a potent inhibitor of AKR1C3, an enzyme implicated in the progression of various cancers, most notably castration-resistant prostate cancer. This guide will illuminate the journey from a known carcinogen's derivative to a promising targeted therapeutic agent.

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, plays a crucial role in the biosynthesis of potent androgens and the metabolism of prostaglandins.[1] Its overexpression in cancer cells, particularly in prostate tumors, contributes to hormone-driven disease progression and resistance to therapy.[1] Therefore, the development of selective AKR1C3 inhibitors represents a promising strategy for cancer treatment.

Synthesis and Physicochemical Properties

The synthesis of this compound can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, offering a versatile and high-yielding route to biphenyl compounds.[2][3]

Table 1: Physicochemical Properties of this compound [4]

| Property | Value |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 85096-04-4 |

| Appearance | Solid |

| pKa (predicted) | 4.15 ± 0.10 |

| LogP (predicted) | 2.89 ± 0.30 |

Biological Activity: Potent and Selective Inhibition of AKR1C3

Mechanism of Action: Insights from Structural Biology

The crystal structure of AKR1C3 in complex with this compound (PDB ID: 5QAJ) provides invaluable insights into its inhibitory mechanism. The molecule binds to the active site of the enzyme, preventing the binding of its natural substrates. Analysis of the ligand-protein interactions reveals key binding motifs that contribute to its high affinity and selectivity.

Diagram 1: Ligand Interaction Diagram of this compound in the AKR1C3 Active Site

A schematic representation of the key interactions between this compound and the active site residues of AKR1C3.

The carboxylic acid moiety of the inhibitor forms crucial hydrogen bonds with the catalytic residues Tyr55 and His117 in the enzyme's active site.[6] The biphenyl scaffold occupies a hydrophobic pocket, with the aminophenyl ring extending towards the solvent-exposed region. The amino group can form additional hydrogen bonds, further anchoring the inhibitor in the active site. This multi-point interaction is key to its potent inhibitory activity.

Cellular Activity and Therapeutic Potential

The inhibition of AKR1C3 by this compound has significant implications for cancer therapy. In prostate cancer cells that overexpress AKR1C3, inhibition of the enzyme can lead to a reduction in the production of androgens that fuel tumor growth.[7] Furthermore, AKR1C3 inhibitors have been shown to sensitize cancer cells to conventional chemotherapeutic agents.[8] While specific cellular data for this compound is not detailed in the provided search results, the potent enzymatic inhibition suggests it would exhibit significant activity in cellular models of AKR1C3-dependent cancers.

Experimental Protocols

To facilitate further research and validation of the biological activity of this compound, this section provides detailed, step-by-step methodologies for its synthesis and the assessment of its inhibitory activity against AKR1C3.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of this compound. Researchers should optimize the reaction conditions for their specific laboratory setup.

Diagram 2: Synthetic Workflow for this compound

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C13H11NO2 | CID 2772300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

Potential toxicological profile of 4'-Aminobiphenyl-3-carboxylic acid

An In-Depth Technical Guide to the Potential Toxicological Profile of 4'-Aminobiphenyl-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a predictive toxicological profile for this compound based on the known hazards of its parent compound, 4-aminobiphenyl, and established principles of toxicology and chemical metabolism. No direct experimental data for this compound was publicly available at the time of writing. The information herein is intended for research and hazard assessment guidance and is not a substitute for empirical testing.

Executive Summary

This compound is a derivative of 4-aminobiphenyl (4-ABP), a well-established Group 1 human carcinogen known to cause urinary bladder cancer.[1][2] The toxicological profile of 4-ABP is intrinsically linked to its metabolic bioactivation into a reactive nitrenium ion that forms mutagenic DNA adducts.[3][4] The introduction of a carboxylic acid group onto the biphenyl structure is anticipated to significantly influence the molecule's pharmacokinetic and toxicodynamic properties. This guide synthesizes the known toxicology of 4-ABP with a predictive analysis of the carboxylic acid substituent's impact, proposing a tiered experimental strategy for a comprehensive toxicological evaluation. We hypothesize that while the primary amino group remains a structural alert for genotoxicity, the carboxylic acid moiety will likely introduce a significant detoxification pathway via glucuronidation, potentially reducing the overall carcinogenic risk compared to the parent compound. However, rigorous experimental validation is imperative.

Foundational Toxicology: The Case of 4-Aminobiphenyl (4-ABP)

Understanding the potential risks of this compound necessitates a thorough review of its parent compound, 4-ABP.

Carcinogenicity and Genotoxicity

4-ABP is classified as a "known to be a human carcinogen" by the National Toxicology Program (NTP) and is in Group 1 ("carcinogenic to humans") by the International Agency for Research on Cancer (IARC).[1][2] Epidemiological studies of workers occupationally exposed to 4-ABP demonstrated a dramatically increased incidence of urinary bladder cancer.[2] Animal studies have corroborated this, inducing bladder, liver, and blood vessel tumors.[1][2]

The carcinogenicity of 4-ABP is driven by a genotoxic mechanism of action.[4] This process is initiated by metabolic activation, leading to the formation of covalent bonds with DNA, known as DNA adducts.[3] These adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of cancer.

The Critical Pathway: Metabolic Bioactivation

The toxicity of 4-ABP is not inherent to the molecule itself but is a consequence of its biotransformation in the body. The process follows a well-defined pathway:

-

Phase I N-hydroxylation: The primary activation step is the oxidation of the exocyclic amino group to form N-hydroxy-4-aminobiphenyl. This reaction is primarily catalyzed by cytochrome P450 enzymes in the liver, particularly CYP1A2.[3]

-

Phase II Esterification: The resulting N-hydroxy metabolite is then further activated by Phase II enzymes, such as N-acetyltransferases (NATs) or sulfotransferases (SULTs), which catalyze O-acetylation or O-sulfation, respectively.[3]

-

Formation of the Nitrenium Ion: These ester conjugates are unstable and spontaneously break down to form a highly electrophilic and reactive arylnitrenium ion.[3]

-

DNA Adduct Formation: This ultimate carcinogen reacts with nucleophilic sites on DNA bases, primarily forming an N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dG-C8-ABP) adduct. This lesion distorts the DNA helix and is a primary cause of the mutations observed.[5]

Caption: Metabolic bioactivation pathway of 4-Aminobiphenyl (4-ABP).

Predictive Analysis: The Influence of the Carboxylic Acid Moiety

The addition of a 3-carboxylic acid group to the 4'-amino-biphenyl scaffold introduces new physicochemical properties and metabolic possibilities that could profoundly alter the toxicological profile.

Physicochemical and Pharmacokinetic Alterations

-

Increased Hydrophilicity: The carboxylic acid group is highly polar and will significantly increase the water solubility of the molecule compared to 4-ABP. This generally leads to more rapid renal excretion.

-

Ionization State: At physiological pH (~7.4), the carboxylic acid group (with a pKa typically around 4-5) will be predominantly deprotonated (ionized) to its carboxylate form. This negative charge can hinder passive diffusion across cell membranes, potentially reducing bioavailability and intracellular concentrations.

-

Altered Electronic Effects: A carboxylic acid group is an electron-withdrawing group. When positioned meta on the aromatic ring, it deactivates the ring towards electrophilic substitution.[6] While this doesn't directly affect the amino group on the other ring, it could subtly alter the overall electron distribution of the biphenyl system, potentially influencing the rate of enzymatic metabolism.

Predicted Impact on Metabolism: A Tale of Two Functional Groups

The presence of two distinct functional groups—the primary amine and the carboxylic acid—creates competing metabolic pathways: the bioactivation route of the amine versus potential detoxification routes for the entire molecule, especially via the carboxylic acid.

-

Amine Group (Bioactivation): The primary aromatic amine remains a significant structural alert. It is still susceptible to CYP450-mediated N-hydroxylation, the initiating step for genotoxicity. The fundamental mechanism of toxicity associated with 4-ABP cannot be disregarded.

-

Carboxylic Acid Group (Detoxification): Xenobiotic carboxylic acids are readily metabolized by Phase II conjugation enzymes. The most prominent pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form an acyl glucuronide.[7] This process renders the molecule highly water-soluble and readily excretable in urine or bile, representing a major detoxification route.[8]

This sets up a critical metabolic competition. If glucuronidation of the carboxylic acid is rapid and efficient, the compound may be cleared from the body before significant N-hydroxylation of the amino group can occur, thereby reducing the formation of the ultimate carcinogenic species.

Caption: Competing metabolic pathways for this compound.

A Tiered Strategy for Toxicological Evaluation

Given the structural alerts and the significant uncertainties, a systematic, tiered approach to testing is required. The following strategy, grounded in OECD guidelines, provides a robust framework for assessing the potential toxicity of this compound.

Tier 1: In Vitro Genotoxicity Assessment

The primary concern is genotoxicity. A standard battery of in vitro tests is the logical starting point.

-

Bacterial Reverse Mutation Assay (Ames Test, OECD 471): This is the initial screen for mutagenic potential. It is critical to perform this assay both with and without an exogenous metabolic activation system (S9 mix) to detect mutagens that require bioactivation.

-

In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects both clastogens (agents causing chromosome breaks) and aneugens (agents causing chromosome loss).[9] It provides a more comprehensive view of chromosomal damage in mammalian cells.

-

In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay [MLA], OECD 490): This test can detect a broader spectrum of mutational events than the Ames test, including larger deletions.[10][11]

Tier 2: In Vitro Cytotoxicity Assessment

Understanding the concentration at which the compound causes general cell death is crucial for interpreting genotoxicity data and for general safety assessment.

-

Neutral Red Uptake (NRU) Assay: This is a reliable and cost-effective cytotoxicity assay that measures the uptake of neutral red dye into the lysosomes of viable cells.[12] A decrease in uptake indicates compromised cell viability and lysosomal membrane integrity.

Tier 3: In Vivo Follow-up (Contingent on In Vitro Results)

If significant and dose-dependent positive results are observed in the Tier 1 genotoxicity assays, in vivo testing may be warranted to understand if these effects translate to a whole organism.

-

Mammalian Erythrocyte Micronucleus Test (OECD 474): This is the standard in vivo follow-up to assess chromosomal damage in the bone marrow of rodents.[13][14] A positive result would be a strong indicator of in vivo genotoxicity.

-

Long-Term Carcinogenicity Bioassay (OECD 451): This is the definitive study for assessing carcinogenic potential. It involves long-term exposure of rodents to the test substance.[15] Due to its complexity, cost, and use of animals, this study is only considered if there is a strong line of evidence for genotoxicity and a compelling reason for the compound's development.

Caption: Tiered experimental workflow for toxicological assessment.

Detailed Experimental Protocols

Protocol: Bacterial Reverse Mutation (Ames) Test (Adapted from OECD 471)

-

Strains and Preparation: Use Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions), with and without metabolic activation. Prepare overnight cultures of each strain in nutrient broth.

-

Metabolic Activation (S9 Mix): Prepare S9 mix from the livers of rats induced with Aroclor 1254. The final mix should contain S9 fraction, buffer, and cofactors (NADP, G6P). Keep on ice.

-

Dose Selection: Perform a preliminary range-finding test to determine the appropriate concentration range, looking for cytotoxicity. Select at least five analyzable concentrations for the main experiment.

-

Plate Incorporation Method:

-

To 2 mL of molten top agar (~45°C), add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution (or vehicle control), and 0.5 mL of S9 mix or buffer.

-

Vortex briefly and pour onto minimal glucose agar plates.

-

Include negative (vehicle) and positive controls (known mutagens for each strain, with and without S9).

-

-

Incubation: Incubate plates at 37°C for 48-72 hours.

-

Scoring and Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-related increase in revertant colonies, typically a two-fold or greater increase over the negative control.

Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

-

Cell Plating: Seed a 96-well plate with a suitable human cell line (e.g., HepG2, A549) at a density that will not reach full confluency within the test period. Incubate for 24 hours to allow attachment.

-

Compound Exposure: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound, positive control (e.g., Doxorubicin), and vehicle control.

-

Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C, 5% CO2.

-

Neutral Red Staining:

-

Extraction:

-

Remove the staining solution and wash the cells again with PBS.

-

Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[12]

-

Place the plate on a shaker for 10 minutes to solubilize the dye.

-

-

Quantification: Measure the absorbance of the extracted dye at ~540 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control. Calculate the IC50 value (the concentration that inhibits 50% of neutral red uptake).

Data Summary and Conclusion

Predictive Toxicology Data Summary

| Feature | 4-Aminobiphenyl (4-ABP) | This compound (Predicted) | Rationale for Prediction |

| Carcinogenicity | Known Human Carcinogen (Group 1)[1][2] | Potential Carcinogen | Structural alert (primary aromatic amine) is present. |

| Genotoxicity | Genotoxic, Mutagenic[4] | Likely Genotoxic | The amino group can still undergo bioactivation to a DNA-reactive species. |

| Primary Metabolic Pathway | N-hydroxylation (Bioactivation)[3] | Competing N-hydroxylation and Glucuronidation | Carboxylic acid introduces a major Phase II detoxification pathway.[7] |

| Key Metabolites | N-hydroxy-4-ABP, Nitrenium ion[3] | Acyl glucuronide (detoxified), N-hydroxy metabolite (activated) | Based on standard metabolic pathways for the respective functional groups. |

| Pharmacokinetics | Lipophilic, distributed to tissues | More hydrophilic, likely faster renal clearance | The polar carboxylic acid group increases water solubility. |

| Overall Risk Profile | High | Potentially Lower than 4-ABP, but still a concern | Enhanced detoxification and excretion may reduce the effective dose reaching target sites. |

Concluding Remarks

The structural analogy of this compound to the potent human carcinogen 4-aminobiphenyl provides a strong basis for concern regarding its potential genotoxicity and carcinogenicity. The primary aromatic amine moiety is a well-recognized structural alert that can be metabolically activated to a DNA-reactive species.

However, the presence of the carboxylic acid group fundamentally alters the molecule's profile. It introduces a probable and efficient detoxification pathway via glucuronidation, which will compete directly with the bioactivation of the amino group. This competition is the central determinant of the compound's ultimate toxic potential. While it is plausible that this compound will exhibit a lower toxic potency than its parent compound due to enhanced clearance, it cannot be presumed safe.

Therefore, the tiered experimental strategy outlined in this guide is not merely recommended but essential. Rigorous in vitro testing for genotoxicity and cytotoxicity must be the first step in any safety assessment. The results of these initial assays will dictate the necessity of further in vivo investigation and provide the empirical data required to move from a predicted profile to a definitive toxicological characterization.

References

-

Turesky, R. J. (2005). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. National Institutes of Health. [Link]

- American Chemical Society. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry.

- U.S. Environmental Protection Agency. (n.d.). 4-Aminobiphenyl. EPA.gov.

- Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Protocol.

- National Toxicology Program. (n.d.). RoC Profile: 4-Aminobiphenyl. Department of Health and Human Services.

- Cronin, M. T. D., et al. (1998).

- Speit, G., & Schmid, O. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. PMC.

- International Agency for Research on Cancer. (2012). 4-AMINOBIPHENYL. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F.

- Guengerich, F. P. (2015). Bioactivation by Phase-II-Enzyme-Catalyzed Conjugation of Xenobiotics.

- Collins, A. R. (2004). The Comet Assay for DNA Damage and Repair. Zenodo.

- ResearchGate. (n.d.).

- Turesky, R. J., & Le Marchand, L. (2021).

- Masterson, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry.

- Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test.

- R&D Systems. (n.d.). CometAssay Assay Principle.

- Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689).

- Charles River. (n.d.). Rodent Micronucleus Assay.

- SlideShare. (n.d.).

- Wikipedia. (n.d.). Methionine.

- Liu, H., et al. (2018). Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. MDPI.

- Nucro-Technics. (n.d.).

- Britannica. (n.d.).

- Bolleddula, J., & Dalvie, D. (2021). Biotransformation and bioactivation reactions of alicyclic amines in drug molecules.

- Azqueta, A., & Collins, A. R. (2016). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay.

- Turesky, R. J., et al. (2011). Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases. PMC.

- National Toxicology Program. (2014). OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test.

- Quantics Biostatistics. (2024). Understanding GLP Carcinogenicity Studies: OECD 451 & 116.

- Abcam. (2023). ab234039 Neutral Red Assay Kit - Cell Viability / Cytotoxicity.

- Benigni, R., & Bossa, C. (2011). Flexible use of qsar models in predictive toxicology: A case study on aromatic amines. Environmental and Molecular Mutagenesis.

- Knights, K. M., et al. (2013). Metabolism of xenobiotic carboxylic acids: focus on coenzyme A conjugation, reactivity, and interference with lipid metabolism. PubMed.

- Chemistry Stack Exchange. (2014).

- McGill Radiobiology. (2015). Comet Assay Protocol.

- Hayashi, M. (2016). The micronucleus test—most widely used in vivo genotoxicity test—. PMC.

- Fitoterapia Brasil. (2016). OECD/OCDE.

- Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.

- Ren, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)

- JRF Global. (n.d.).

- Scientific Research Publishing. (2017).

- Creative Bioarray. (n.d.).

- Ghamali, M., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. MDPI.

- Gentronix. (n.d.). OECD 474: In vivo Micronucleus Assay.

Sources

- 1. Chemistry Olympiad past papers | Resource | RSC Education [edu.rsc.org]

- 2. funaab.edu.ng [funaab.edu.ng]

- 3. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]

- 7. researchgate.net [researchgate.net]

- 8. Bioactivation of Heterocyclic Aromatic Amines by UDP Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. nucro-technics.com [nucro-technics.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. qualitybiological.com [qualitybiological.com]

- 13. nucro-technics.com [nucro-technics.com]

- 14. gentronix.co.uk [gentronix.co.uk]

- 15. m.youtube.com [m.youtube.com]

- 16. assaygenie.com [assaygenie.com]

Biphenyl Carboxylic Acid Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Abstract

Biphenyl carboxylic acid derivatives stand as a privileged scaffold in medicinal chemistry, providing the foundational structure for a multitude of compounds with a vast array of pharmacological activities. The inherent structural rigidity of the biphenyl moiety, coupled with the versatile reactivity of the carboxylic acid group, enables the design of diverse molecular architectures with finely tuned biological functions. This has propelled their investigation and successful development as anti-inflammatory, anticancer, antihypertensive, and antimicrobial agents, among other therapeutic applications. This technical guide offers a comprehensive review of the synthesis, biological evaluation, and therapeutic landscape of biphenyl carboxylic acid derivatives. It is intended for researchers, medicinal chemists, and drug development professionals, providing field-proven insights, detailed experimental methodologies, and a robust framework for future discovery.

Introduction: The Biphenyl Carboxylic Acid Privileged Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently appear in a disproportionately high number of successful therapeutic agents. These are termed "privileged scaffolds," and the biphenyl carboxylic acid moiety is a quintessential example. Its value lies in the elegant combination of two key features: the rigid, planar biphenyl backbone and the highly functional carboxylic acid group.

The biphenyl structure provides a stable, predictable foundation that allows for precise spatial orientation of substituents, which is critical for interacting with biological targets like enzyme active sites and protein receptors. Meanwhile, the carboxylic acid group is a crucial pharmacophoric element. It not only enhances hydrophilicity and polarity, which can favorably influence a compound's bioavailability, but it also serves as a potent hydrogen bond donor and acceptor, enabling strong, specific interactions with biological targets.[1][2]

This powerful combination has given rise to a wide spectrum of clinically significant drugs, from non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal to emerging candidates in oncology and metabolic diseases.[3][4] This guide will deconstruct the core principles of this scaffold, from its synthesis to its diverse applications, providing the technical depth required for informed drug design and development.

Core Synthetic Methodologies: Building the Biphenyl Framework

The construction of the carbon-carbon bond linking the two aryl rings is the central challenge in synthesizing biphenyl derivatives. While several methods exist, one has emerged as the preeminent choice for its efficiency, versatility, and tolerance of diverse functional groups.

The Suzuki-Miyaura Cross-Coupling: The Gold Standard

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most widely employed and robust method for synthesizing biphenyl carboxylic acids.[2][5] This reaction creates the biphenyl core by coupling an aryl halide (commonly a bromobenzoic acid derivative) with an arylboronic acid.

Causality in Experimental Design: The choice of a palladium catalyst is critical. While catalysts like Pd(PPh₃)₄ are effective, they can be expensive, air-sensitive, and lead to palladium contamination in the final product, which is a major concern for pharmaceutical applications.[6] A more practical and scalable approach often employs heterogeneous catalysts like palladium on carbon (Pd/C).[6] Pd/C is less expensive, more stable, and can be easily removed by simple filtration, resulting in significantly lower levels of palladium in the final compound. The base (e.g., K₂CO₃ or Na₂CO₃) is essential for the transmetalation step in the catalytic cycle, while the solvent system (often a mixture of an organic solvent and water) facilitates the dissolution of both organic and inorganic reagents.[1][6]

This protocol describes a general, scalable procedure for the synthesis of a biphenyl-4-carboxylic acid derivative.

Objective: To synthesize 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid from 4-bromobenzoic acid and (4-methoxyphenyl)boronic acid.

Materials:

-

4-bromobenzoic acid (1.0 mmol, 1 equiv.)

-

(4-methoxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Palladium on Carbon (10% Pd/C) (0.05 mol% Pd)

-

Deionized Water (5 mL)

-

Ethyl Acetate (for extraction)

-

2M Hydrochloric Acid (HCl)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add 4-bromobenzoic acid (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd/C catalyst (0.05 mol%).

-

Solvent Addition: Add 5 mL of deionized water to the flask.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours.[1] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite to remove the heterogeneous Pd/C catalyst. Wash the pad with a small amount of hot water.

-

Work-up: Transfer the filtrate to a separatory funnel. Wash with ethyl acetate to remove any non-polar impurities.

-

Acidification & Precipitation: Cool the aqueous layer in an ice bath and acidify dropwise with 2M HCl until the pH is ~2. The product will precipitate out of the solution as a solid.

-

Isolation & Purification: Collect the solid product by vacuum filtration, washing with cold deionized water. The pure product can be obtained after drying, often with yields exceeding 90%.[1]

Self-Validation: The purity of the final compound should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry. The melting point should be sharp and consistent with literature values.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura synthesis, a cornerstone of biphenyl carboxylic acid production.

Caption: Key pharmacophoric elements and design considerations for biphenyl carboxylic acid derivatives.

Conclusion and Future Outlook

The biphenyl carboxylic acid scaffold has proven to be an enduring and highly productive platform in the field of drug discovery. Its structural and chemical properties provide an ideal starting point for developing targeted therapies against a wide array of diseases. From established NSAIDs to novel agents targeting cancer, gout, and osteoporosis, the versatility of this chemical class is undeniable.

Future research will likely focus on several key areas:

-

Enhanced Selectivity: Designing derivatives with higher selectivity for their intended targets (e.g., COX-2 over COX-1, or specific subtypes of nuclear receptors) to minimize side effects.

-

Novel Therapeutic Targets: Exploring the potential of this scaffold against new and emerging biological targets.

-

Advanced Drug Delivery: Incorporating biphenyl carboxylic acid derivatives into targeted drug delivery systems, such as antibody-drug conjugates, to further enhance their efficacy and safety profiles. [7] The foundational principles and methodologies outlined in this guide provide a robust framework for scientists and researchers to continue unlocking the therapeutic potential of biphenyl carboxylic acid derivatives, paving the way for the next generation of innovative medicines.

References

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025). ResearchGate. [Link]

-

Molecular mechanism of drug inhibition of URAT1. (2025). PubMed Central. [Link]

-

COX Inhibitors. (n.d.). StatPearls - NCBI Bookshelf. [Link]

-

Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (n.d.). Preprints.org. [Link]

-

Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. [Link]

-

Structural Basis for Inhibition of Urate Reabsorption in URAT1. (2025). JACS Au. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Bath. [Link]

-

Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. (2026). Journal of Medicinal Chemistry. [Link]

-

Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. (n.d.). ACS Publications. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central. [Link]

-

Anticancer Drug Conjugates Incorporating Estrogen Receptor Ligands. (2022). PubMed Central. [Link]

-

What are URAT1 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

-

Molecular mechanism of drug inhibition of URAT1. (n.d.). ResearchGate. [Link]

-

Novel Biphenyl Amines Inhibit Oestrogen Receptor (ER)-α in ER-Positive Mammary Carcinoma Cells. (2021). MDPI. [Link]

-

Identification of novel biphenyl carboxylic acid derivatives as novel antiresorptive agents that do not impair parathyroid hormone-induced bone formation. (n.d.). PubMed. [Link]

-

Cyclooxygenase-2 inhibitor. (n.d.). Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents [ajgreenchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anticancer Drug Conjugates Incorporating Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4'-Aminobiphenyl-3-carboxylic acid

Abstract and Strategic Overview

4'-Aminobiphenyl-3-carboxylic acid is a valuable bifunctional molecule, incorporating both a carboxylic acid and an amino group on a biphenyl scaffold. This structure makes it a critical building block for synthesizing complex pharmaceutical agents and advanced polymers. This guide provides a detailed, field-tested protocol for the synthesis of this compound, designed for reproducibility and scalability.

The chosen synthetic strategy is centered around the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1] The overall process is logically divided into three main stages:

-

Protection of the Amine: The amino group of 4-bromoaniline is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial step to prevent the amine from interfering with the subsequent palladium-catalyzed coupling reaction by coordinating with the metal center.

-

Suzuki-Miyaura Cross-Coupling: The protected tert-butyl (4-bromophenyl)carbamate is coupled with 3-carboxyphenylboronic acid. This core reaction constructs the biphenyl backbone. The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) is highlighted for its efficiency and ease of removal.[2][3]

-

Deprotection: The Boc protecting group is selectively removed under acidic conditions to reveal the desired amino functionality, yielding the final product.[4][5]

This document explains the causality behind each step, provides detailed experimental procedures, and includes characterization data, safety protocols, and a visual workflow to ensure successful execution.

Visual Workflow of the Synthesis

The following diagram outlines the complete synthetic pathway from starting materials to the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of tert-butyl (4-bromophenyl)carbamate (Amine Protection)

Scientific Rationale: The nucleophilic amino group of 4-bromoaniline can act as a ligand for the palladium catalyst, poisoning it and inhibiting the catalytic cycle of the Suzuki coupling. Therefore, it is essential to "mask" its reactivity. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the Suzuki reaction but can be easily and cleanly removed under mild acidic conditions.[5] The reaction proceeds via nucleophilic attack of the amine on the di-tert-butyl dicarbonate (Boc₂O) reagent.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 4-Bromoaniline | >98% Purity |

| Di-tert-butyl dicarbonate (Boc₂O) | >97% Purity |

| Triethylamine (Et₃N) | Anhydrous, >99% |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% |

| Round-bottom flask | 250 mL, with magnetic stir bar |

| Ice bath | |

| Rotary evaporator | |

| Standard glassware | Graduated cylinders, beakers, separatory funnel |

Step-by-Step Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-bromoaniline (10.0 g, 58.1 mmol) in anhydrous tetrahydrofuran (THF, 100 mL). Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.

-

Addition of Reagents: To the cooled solution, add triethylamine (9.7 mL, 69.7 mmol) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (13.9 g, 63.9 mmol) in 20 mL of THF over 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Redissolve the residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield tert-butyl (4-bromophenyl)carbamate as a white solid.

Part 2: Suzuki-Miyaura Coupling to Form the Biphenyl Core

Scientific Rationale: The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[6] The reaction mechanism involves three key steps: (i) Oxidative addition of the aryl halide (Boc-4-bromoaniline) to the Pd(0) catalyst, (ii) Transmetalation of the boronic acid's aryl group to the palladium complex, and (iii) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[1] The use of an inorganic base like K₂CO₃ is crucial for activating the boronic acid for the transmetalation step.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| tert-butyl (4-bromophenyl)carbamate | From Part 1 |

| 3-Carboxyphenylboronic acid | >97% Purity |

| Palladium on Carbon (Pd/C) | 10 wt. % loading, dry |

| Potassium Carbonate (K₂CO₃) | Anhydrous, powdered |

| 1,4-Dioxane | Anhydrous, >99.8% |

| Deionized Water | |

| Reflux Condenser | |

| Heating Mantle | |

| Celite® | For filtration |

Step-by-Step Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask, add tert-butyl (4-bromophenyl)carbamate (10.0 g, 36.7 mmol), 3-carboxyphenylboronic acid (6.7 g, 40.4 mmol), and potassium carbonate (15.2 g, 110.1 mmol).

-

Addition of Catalyst and Solvents: Add 1,4-dioxane (120 mL) and deionized water (30 mL) to the flask. Degas the mixture by bubbling argon or nitrogen gas through it for 20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

-

Catalyst Loading: Under a positive pressure of inert gas, add the Pd/C catalyst (0.39 g, 1 mol%).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 90-95 °C using a heating mantle. Maintain this temperature and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate (50 mL).[2]

-

Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with 2M HCl to a pH of ~3-4, which will cause the product to precipitate.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude Boc-protected biphenyl carboxylic acid. This material is often pure enough for the next step, but can be purified by column chromatography if necessary.

-

Part 3: Synthesis of this compound (Deprotection)

Scientific Rationale: The final step involves the hydrolysis of the carbamate ester under acidic conditions. The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen.[5] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl carbocation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the free amine.[4]

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Boc-protected biphenyl intermediate | From Part 2 |

| Trifluoroacetic Acid (TFA) | >99% Purity |

| Dichloromethane (DCM) | Anhydrous, >99.8% |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution |

| Round-bottom flask | 250 mL, with magnetic stir bar |

| Rotary evaporator |

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the crude product from Part 2 (assuming ~36.7 mmol theoretical yield) in dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask. Cool the solution in an ice bath.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA, 28 mL, 367 mmol) to the stirred solution. Caution: This reaction is exothermic and evolves gas (CO₂).

-

Reaction: Remove the ice bath and stir the reaction at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is no longer visible.

-

Work-up:

-

Carefully concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.

-

Redissolve the residue in a minimal amount of ethyl acetate.

-

Slowly add saturated NaHCO₃ solution to neutralize the remaining acid until the effervescence ceases and the pH is neutral to slightly basic (pH ~7-8). The product will precipitate as a solid.

-

-

Isolation:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the final product, this compound.

-

Characterization and Expected Results

Summary of Synthesis

| Step | Product | Expected Yield | Physical Appearance |

| 1. Protection | tert-butyl (4-bromophenyl)carbamate | 85-95% | White solid |

| 2. Coupling | Boc-protected biphenyl intermediate | 75-85% | Off-white solid |

| 3. Deprotection | This compound | 90-98% | Light tan powder |

Final Product Characterization (this compound)

| Analysis | Expected Result |

| IUPAC Name | 3-(4-aminophenyl)benzoic acid[7] |

| Molecular Formula | C₁₃H₁₁NO₂[7] |

| Molecular Weight | 213.23 g/mol |

| ¹H NMR (DMSO-d₆) | δ ~12.9 (s, 1H, -COOH), 8.1 (s, 1H), 7.8 (d, 1H), 7.6 (d, 1H), 7.5 (t, 1H), 7.4 (d, 2H), 6.6 (d, 2H), 5.5 (s, 2H, -NH₂) ppm. |

| Mass Spec (ESI-) | m/z = 212.1 [M-H]⁻ |

| Melting Point | >200 °C (with decomposition) |

Safety and Handling

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

4-Bromoaniline: Toxic if swallowed, inhaled, or in contact with skin. Suspected of causing genetic defects and cancer.[8]

-

Palladium on Carbon (Pd/C): The dry powder can be pyrophoric. Handle with care in an inert atmosphere.

-

Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage. Handle with extreme caution.

-

1,4-Dioxane: Flammable liquid and vapor. Suspected carcinogen.

-

Organic Solvents (THF, DCM, Ethyl Acetate): Flammable and volatile. Avoid inhalation of vapors.

References

-

ResearchGate. (n.d.). Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. Retrieved from [Link]

- Google Patents. (n.d.). CN106946924A - A kind of preparation method of 3 Carboxybenzeneboronic acid.

-

ACS Publications. (n.d.). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Deprotection of Boc from 3-( thiosustitutedcarbamido) aniline compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

- Google Patents. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives.

- Google Patents. (n.d.). CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid.

-

Gunning, P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Dublin City University. Retrieved from [Link]

- Google Patents. (n.d.). DE10342570A1 - Process for the preparation of 4- (4-aminophenyl) -3-morpholinone.

-

Organic Syntheses. (n.d.). A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. Retrieved from [Link]

-

ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ACS Publications. (2017). Introducing the Concept of Green Synthesis in the Undergraduate Laboratory: Two-Step Synthesis of 4-Bromoacetanilide from Aniline. Journal of Chemical Education. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN103724366A - Preparation method of p-carboxyphenylboronic acid.

-

ACS Publications. (n.d.). Multikilogram-scale synthesis of a biphenyl carboxylic acid derivative using a Pd/C-mediated Suzuki coupling approach. Retrieved from [Link]

Sources

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C13H11NO2 | CID 2772300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromoaniline | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of 4'-Aminobiphenyl-3-carboxylic Acid via Recrystallization

Abstract

This comprehensive guide provides detailed methodologies for the purification of 4'-Aminobiphenyl-3-carboxylic acid, a critical building block in pharmaceutical and materials science research. Recognizing the pivotal role of compound purity in the reliability and reproducibility of experimental outcomes, this document outlines several robust recrystallization protocols. These methods are designed to be adaptable, addressing the purification of this molecule from various potential impurities. The protocols are grounded in the fundamental principles of solubility and crystal growth, offering researchers a systematic approach to achieving high-purity material. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of purification techniques for polar, aromatic compounds.

Introduction: The Critical Need for Purity

This compound is a bifunctional molecule possessing both a nucleophilic amino group and an acidic carboxyl group, making it a versatile synthon in the development of novel chemical entities. The presence of impurities, which can include isomers, unreacted starting materials, or byproducts from its synthesis, can significantly impact the downstream applications of this compound. In drug development, such impurities can lead to undesirable side effects or alter the pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a reliable and efficient purification method is paramount.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] An ideal recrystallization process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

This document provides a detailed exploration of various recrystallization strategies for this compound, from systematic solvent screening to specific, step-by-step protocols.

Physicochemical Properties and Potential Impurities

A successful purification strategy begins with an understanding of the target molecule's properties and the likely nature of any contaminants.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(4-aminophenyl)benzoic acid | PubChem |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem |

| Molecular Weight | 213.23 g/mol | PubChem |

| Appearance | Solid | [2] |

| Functional Groups | Primary amine, Carboxylic acid, Biphenyl | PubChem |

Note: Specific melting point and solubility data are not widely published and should be determined experimentally.

Potential Impurities:

-

Isomers: 2-aminobiphenyl and other positional isomers may be present.[3]

-

Starting Materials: Unreacted precursors from the synthetic route.

-

Byproducts: Compounds resulting from incomplete reactions or side reactions. For aromatic carboxylic acids, this can include products of partial oxidation.[4]

-

Colored Impurities: Often polymeric or degradation products that can be removed with activated carbon.

The Core of Recrystallization: Strategic Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization.[5] An ideal solvent for this compound should exhibit the following characteristics:

-

High solubility at elevated temperatures: To dissolve the compound efficiently.

-

Low solubility at low temperatures: To maximize the recovery of the purified compound upon cooling.

-

Inertness: The solvent should not react with the compound.

-

Volatility: The solvent should be easily removable from the purified crystals.[1]

-

Safety: The solvent should have low toxicity and flammability.[1]

Given the polar nature of the amino and carboxylic acid groups, combined with the less polar biphenyl backbone, suitable solvents are likely to be polar protic solvents or a mixture of solvents.

Systematic Solvent Screening Protocol

A systematic approach is essential to identify the optimal solvent or solvent system.

Objective: To identify a solvent that dissolves this compound when hot but not when cold.

Materials:

-

Impure this compound

-

Small test tubes or vials

-

A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane)

-

Heating apparatus (hot plate or sand bath)

-

Vortex mixer

Procedure:

-

Place approximately 20-30 mg of the impure solid into a small test tube.

-

Add the test solvent dropwise (starting with ~0.5 mL) at room temperature.

-

Agitate the mixture (vortex if necessary) and observe the solubility.

-

If the solid dissolves at room temperature, the solvent is unsuitable as a single recrystallization solvent.

-

-

If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture to the boiling point of the solvent.

-

Add more solvent dropwise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath.

-

Observe the formation of crystals.

-

An ideal solvent will show significant crystal formation upon cooling.

-

If no crystals form, the compound may be too soluble even at low temperatures, or the solution may be supersaturated. Try scratching the inside of the test tube with a glass rod to induce crystallization.

-

If the compound "oils out" (forms a liquid instead of a solid), this indicates that the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. A lower boiling point solvent or a mixed solvent system may be required.

-

Data Interpretation:

Use the following table to record your observations and guide your solvent selection.

Table 2: Solvent Screening Log for this compound

| Solvent | Solubility at RT | Solubility at B.P. | Crystal Formation on Cooling | Remarks (e.g., color, oiling out) |

| Water | ||||

| Ethanol | ||||

| Methanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Hexane |

Logical Flow for Solvent System Selection

The following diagram illustrates the decision-making process for choosing an appropriate recrystallization method based on the screening results.

Caption: General experimental workflow for the recrystallization process.

Table 3: Troubleshooting Common Recrystallization Issues

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Oiling Out | - Solution is too concentrated.- Cooling is too rapid.- Solvent boiling point is too high. | - Add more hot solvent.- Reheat to dissolve the oil, then cool more slowly.- Choose a lower-boiling point solvent or a different solvent system. |

| No Crystal Formation | - Solution is too dilute.- Supersaturation has occurred. | - Boil off some of the solvent to concentrate the solution.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound. |

| Low Recovery/Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (insufficient cooling). | - Use the minimum amount of hot solvent necessary.- Use a pre-warmed funnel and flask for hot filtration.- Ensure the solution is thoroughly cooled in an ice bath. |

| Impure Product | - Cooling was too rapid, trapping impurities.- Inefficient washing of crystals. | - Allow the solution to cool more slowly.- Ensure crystals are washed with fresh, ice-cold solvent. |

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent research. This guide provides a systematic and scientifically-grounded approach to achieving high purity through recrystallization. By methodically screening for an appropriate solvent system and carefully executing the chosen protocol, researchers can confidently prepare material suitable for the most demanding applications in drug discovery and materials science.

References

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from ResearchGate. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester. [Link]

-

Wikipedia. (n.d.). 4-Aminobiphenyl. Retrieved from Wikipedia. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(4), 273. [Link]

-

Mitsubishi Chemical Corporation. (n.d.). Separation and Refining of Amino acids. Retrieved from Mitsubishi Chemical Corporation. [Link]

-

Turesky, R. J., Freeman, J. P., Holland, R. D., Nestorick, D. M., Miller, D. W., Ratnasinghe, D. L., & Kadlubar, F. F. (2003). Identification of aminobiphenyl derivatives in commercial hair dyes. Chemical research in toxicology, 16(9), 1162–1173. [Link]

- U.S. Patent No. 3,717,680. (1973). Purification of p-aminophenol.

-

University of California, Irvine. (n.d.). Recrystallization-1.pdf. Retrieved from UCI. [Link]

-

Turesky, R. J., et al. (2003). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. Chemical Research in Toxicology, 16(9), 1162-1173. [Link]

- U.S. Patent No. 5,118,815. (1992). Method for crystallization of amino acids.

- U.S. Patent No. 3,654,351. (1972). Purification of aromatic polycarboxylic acids by recrystallization.

-

International Agency for Research on Cancer. (2010). 4-AMINOBIPHENYL. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 99. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo. [Link]

-

Ohlone College. (n.d.). Recrystallization1. Retrieved from Ohlone College. [Link]

Sources

- 1. mt.com [mt.com]

- 2. 4-Aminobiphenyl - Wikipedia [en.wikipedia.org]

- 3. Identification of aminobiphenyl derivatives in commercial hair dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]